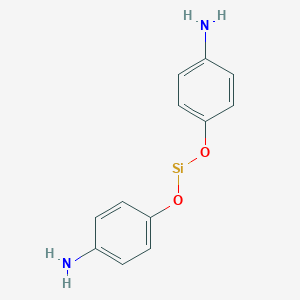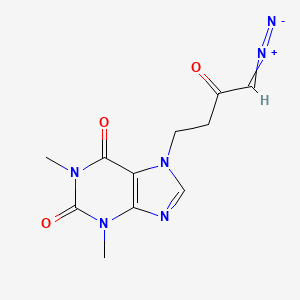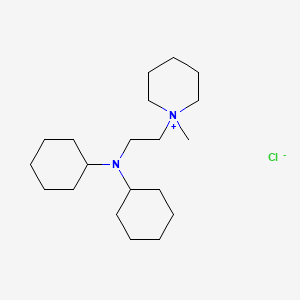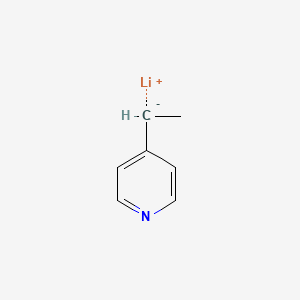![molecular formula C26H24 B14621593 1,4-Bis[(4-methylphenyl)methyl]naphthalene CAS No. 60965-12-0](/img/structure/B14621593.png)
1,4-Bis[(4-methylphenyl)methyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-methylphenyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene core substituted with two 4-methylphenylmethyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methylphenyl)methyl]naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material and 4-methylbenzyl chloride as the alkylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
Naphthalene+2(4-methylbenzyl chloride)AlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(4-methylphenyl)methyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1,4-Bis[(4-methylphenyl)methyl]naphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-methylphenyl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of 4-methylphenylmethyl groups.
1,4-Diethylbenzene: Contains ethyl groups instead of 4-methylphenylmethyl groups.
1,4-Bis(4-methoxyphenyl)methyl]naphthalene: Similar structure with methoxy groups on the phenyl rings.
Uniqueness
1,4-Bis[(4-methylphenyl)methyl]naphthalene is unique due to the presence of the 4-methylphenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
60965-12-0 |
|---|---|
Formule moléculaire |
C26H24 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,4-bis[(4-methylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C26H24/c1-19-7-11-21(12-8-19)17-23-15-16-24(26-6-4-3-5-25(23)26)18-22-13-9-20(2)10-14-22/h3-16H,17-18H2,1-2H3 |
Clé InChI |
HIXDNDGAUOFBTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)CC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)







![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)

